

A Comparative Analysis of DAT Binding: JHW007 Hydrochloride vs. WIN 35,428

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Compound of Interest

Compound Name: JHW007 hydrochloride

Cat. No.: B15287239

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For researchers and scientists engaged in neuropharmacology and drug development for substance use disorders, understanding the nuanced interactions between ligands and the dopamine transporter (DAT) is paramount. This guide provides a detailed comparison of the DAT binding characteristics of two notable compounds: **JHW007 hydrochloride**, an atypical dopamine uptake inhibitor, and WIN 35,428, a classic cocaine analog. The divergent binding kinetics and models of these compounds underscore the complex structure-activity relationships at the DAT and offer insights into the development of novel therapeutics.

Quantitative Comparison of Binding Parameters

The binding affinities and kinetics of JHW007 and WIN 35,428 for the dopamine transporter have been characterized in several studies. The following table summarizes the key quantitative data from radioligand binding assays.

Parameter	JHW007 hydrochloride	WIN 35,428	Species/System	Reference
Binding Affinity (K _i)	25 nM	-	Not specified	[1]
Binding Affinity (K _d)	7.40/4400 nM (two-site model)	4.21 nM (one-site model)	Rat striatal membranes	[2][3]
Binding Affinity (K _d)	8.18/2750 nM (two-site model)	8.99 nM (one-site model)	Mouse striatal membranes	[2][3]
Binding Affinity (K _d)	43.7 nM (one-site model)	-	hDAT-transfected cells	[2][3]
Binding Affinity (K _d)	-	3.2 ± 0.4 nM	Rabbit caudate nucleus	[4]
Binding Affinity (K _d)	-	11 ± 4 nM	Human striatum	[5]
Binding Affinity (K _d)	-	16 nM	Dog caudate nucleus (solubilized)	[6]
Inhibition of DA Uptake (IC ₅₀)	24.6 ± 1.97 nM	-	Not specified	[7]
Association Rate	Two-phase model (rapid initial phase)	One-phase model	Rat and mouse tissues	[2][3]
In Vivo DAT Occupancy	Slow association, plateau not reached by 270 min	Rapid association	In vivo mouse studies	[7][8]

Key Differences in DAT Binding Mechanisms

JHW007 and WIN 35,428 exhibit distinct profiles in their interaction with the dopamine transporter, which likely underlies their different pharmacological effects.

Binding Models: A significant distinction lies in their binding models. WIN 35,428 consistently fits a one-site binding model, suggesting it interacts with a single, high-affinity site on the DAT, characteristic of classic cocaine-like inhibitors.[2][3][4] In contrast, JHW007 binding in native rodent brain tissue is best described by a two-site model, indicating a more complex interaction with both a high-affinity and a low-affinity site.[2][3] Interestingly, in cells expressing the human DAT, JHW007 binding conforms to a one-site model, which may suggest species differences or the influence of the cellular environment on DAT conformation.[2][3]

Binding Kinetics: The kinetics of their binding also differ substantially. WIN 35,428 exhibits a rapid, one-phase association with the DAT.[2][3] Conversely, JHW007 displays a two-phase association, with a rapid initial binding phase.[2] In vivo studies have highlighted that JHW007 occupies the DAT more slowly than cocaine, with occupancy still increasing up to 270 minutes post-injection.[7][8] This slow in vivo association may contribute to its lack of cocaine-like behavioral effects and its ability to antagonize the actions of cocaine.[7][8]

Conformational State of DAT: JHW007 is considered an "atypical" dopamine reuptake inhibitor because it is thought to bind to an occluded (closed) conformation of the DAT.[9] This is in contrast to typical cocaine-like inhibitors, such as WIN 35,428, which are believed to bind to the outward-facing conformation of the transporter.[10] Furthermore, the binding of JHW007 is sodium-independent, a feature that has been linked to different conformational states of the DAT and may contribute to its cocaine antagonist properties.[2]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro radioligand binding assays. The following is a generalized protocol for such an experiment.

Radioligand Binding Assay Protocol

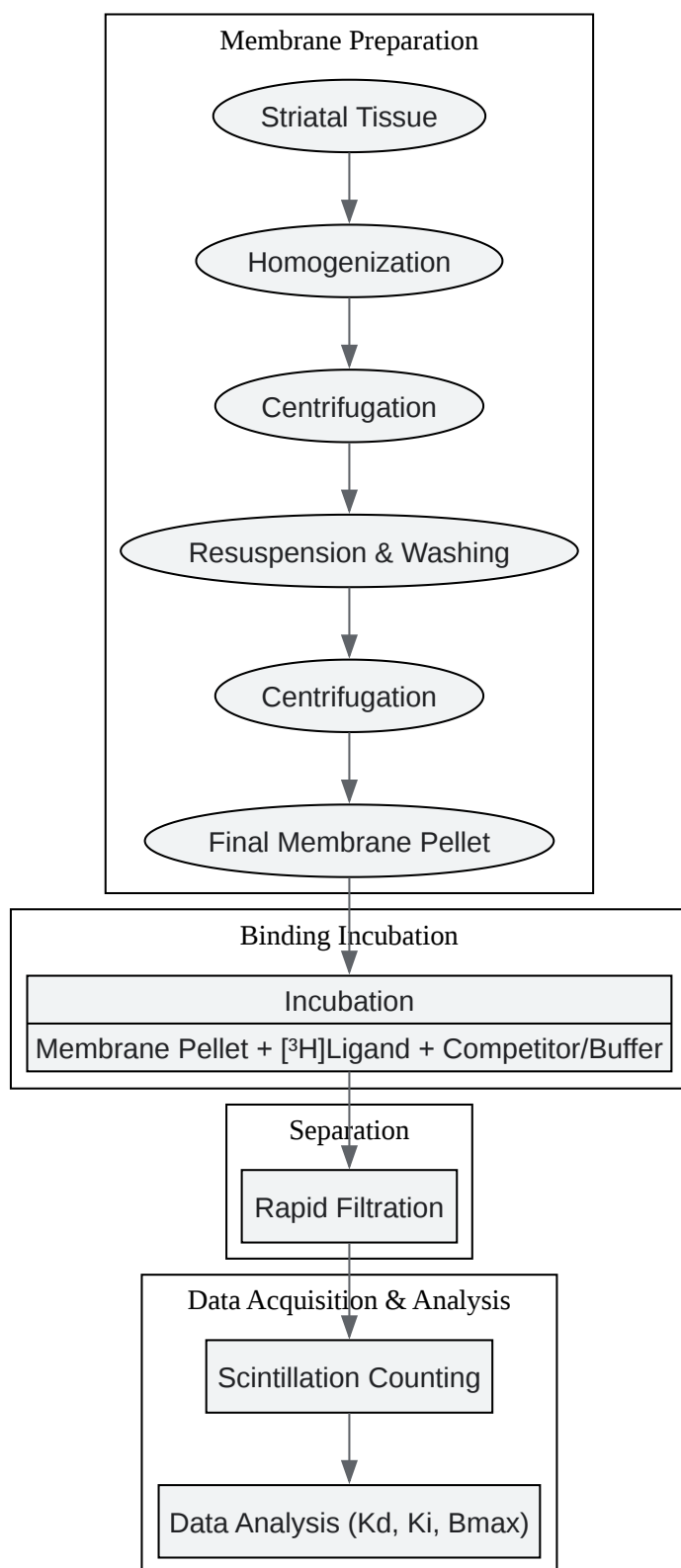
- **Membrane Preparation:**
 - Brain tissue (e.g., striatum) is dissected and homogenized in an ice-cold buffer (e.g., sucrose phosphate buffer).
 - The homogenate is centrifuged, and the resulting pellet is resuspended and re-centrifuged to wash the membranes.

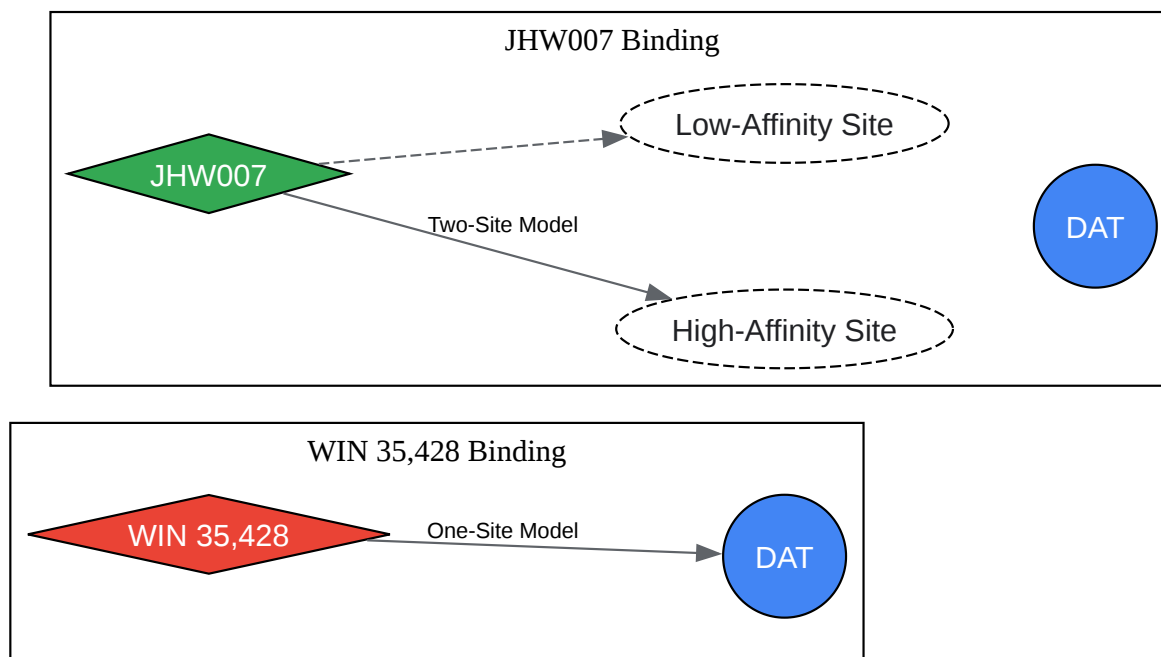
- The final pellet is resuspended in the assay buffer to a specific protein concentration.[3]
- Binding Incubation:
 - Assay tubes are prepared containing the membrane preparation, a specific concentration of the radioligand ($[^3\text{H}]\text{JHW007}$ or $[^3\text{H}]\text{WIN 35,428}$), and either buffer or a competing unlabeled ligand.
 - For saturation experiments, increasing concentrations of the radioligand are used.
 - For competition experiments, a fixed concentration of the radioligand is used with increasing concentrations of the unlabeled competitor (JHW007, WIN 35,428, or other compounds).
 - Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 100 μM cocaine or GBR 12909).[3]
 - The tubes are incubated for a set time (e.g., 120 minutes) at a specific temperature (e.g., on ice).[3]
- Separation of Bound and Free Ligand:
 - The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
 - The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.[3]
- Quantification:
 - The radioactivity retained on the filters is measured using liquid scintillation counting.
 - Specific binding is calculated by subtracting the non-specific binding from the total binding.
- Data Analysis:
 - Saturation binding data are analyzed to determine the dissociation constant (K_d) and the maximum number of binding sites (B_{max}).

- Competition binding data are analyzed to determine the inhibitory constant (K_i) of the competing ligand.

Visualizing the Experimental Workflow and Binding Models

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.





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